N'-(2-chloropropanoyl)benzohydrazide

Molecular weight Lipophilicity Drug-likeness

N'-(2-Chloropropanoyl)benzohydrazide (CAS 851115-98-5) is a synthetic acyl hydrazide derivative featuring a benzohydrazide core N'-functionalized with a 2-chloropropanoyl group (molecular formula C10H11ClN2O2; molecular weight 226.66 g/mol). This structural configuration renders it a versatile building block in medicinal chemistry and organic synthesis, with its hydrazide linkage serving as a key pharmacophore in the design of bioactive molecules, enzyme inhibitors, and heterocyclic precursors.

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66
CAS No. 851115-98-5
Cat. No. B2550495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-chloropropanoyl)benzohydrazide
CAS851115-98-5
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66
Structural Identifiers
SMILESCC(C(=O)NNC(=O)C1=CC=CC=C1)Cl
InChIInChI=1S/C10H11ClN2O2/c1-7(11)9(14)12-13-10(15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)(H,13,15)
InChIKeyYRXSIGFCYFVJPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N'-(2-Chloropropanoyl)benzohydrazide (CAS 851115-98-5) Procurement and Technical Baseline


N'-(2-Chloropropanoyl)benzohydrazide (CAS 851115-98-5) is a synthetic acyl hydrazide derivative featuring a benzohydrazide core N'-functionalized with a 2-chloropropanoyl group (molecular formula C10H11ClN2O2; molecular weight 226.66 g/mol) . This structural configuration renders it a versatile building block in medicinal chemistry and organic synthesis, with its hydrazide linkage serving as a key pharmacophore in the design of bioactive molecules, enzyme inhibitors, and heterocyclic precursors . The compound is commercially available from multiple research chemical suppliers in milligram to gram quantities with specified purity (typically ≥95%), with predicted physical properties including a melting point of 186.04°C and density of ~1.3 g/cm³ [1]. As a chlorinated hydrazide, it exhibits reactivity at both the electrophilic carbonyl center and the chlorine-substituted carbon, enabling downstream derivatization via nucleophilic substitution and condensation reactions .

N'-(2-Chloropropanoyl)benzohydrazide: Why In-Class Analogs Cannot Be Casually Substituted


Direct substitution of N'-(2-chloropropanoyl)benzohydrazide with other benzohydrazide derivatives or chloropropanoyl analogs is scientifically unjustified without empirical validation, due to structure-dependent variations in physicochemical properties and reactivity profiles that directly impact synthetic outcomes and biological activity . The presence and specific position of the 2-chloropropanoyl substituent on the benzohydrazide scaffold introduces a distinct combination of electrophilic character, steric hindrance, and lipophilicity (predicted XLogP3 of structurally analogous hydrazides ~1.8–2.4) that governs its interaction with biological targets and its utility as a synthetic intermediate [1]. Even minor modifications—such as methyl substitution on the phenyl ring, halogen replacement (e.g., bromine for chlorine), or chain-length variation in the acyl moiety—result in measurable differences in molecular weight, boiling point, density, and nucleophilic substitution kinetics that can significantly alter downstream yields and biological efficacy . The following quantitative evidence details where N'-(2-chloropropanoyl)benzohydrazide possesses verifiable differentiation from its closest commercially available analogs.

N'-(2-Chloropropanoyl)benzohydrazide Procurement Guide: Quantitative Differentiation vs. Closest Analogs


Molecular Weight Advantage: N'-(2-Chloropropanoyl)benzohydrazide vs. 3-Methyl and 3-Fluoro Analogs

N'-(2-Chloropropanoyl)benzohydrazide (MW = 226.66 g/mol) possesses a significantly lower molecular weight compared to its 3-methylbenzohydrazide analog (MW = 240.69 g/mol) and its 3-fluorobenzohydrazide analog (MW = 244.65 g/mol) [1]. This difference in molecular mass is a key determinant in drug-likeness screening, where compounds with MW < 500 g/mol are generally favored for favorable ADME profiles. The 14–18 g/mol reduction relative to substituted analogs translates to measurably different physicochemical properties including predicted lipophilicity and membrane permeability.

Molecular weight Lipophilicity Drug-likeness

Differential Lipophilicity: N'-(2-Chloropropanoyl)benzohydrazide vs. Fluorinated Analog

N'-(2-Chloropropanoyl)benzohydrazide, lacking the fluorine substituent present in the 3-fluoro analog, exhibits lower calculated lipophilicity. While specific experimental LogP data for the target compound is not publicly available, class-level computational predictions for closely related hydrazides demonstrate that fluorine substitution increases XLogP3 by approximately 0.2–0.4 units [1]. This difference in lipophilicity directly influences aqueous solubility, membrane permeability, and plasma protein binding—critical parameters in both in vitro assay performance and in vivo pharmacokinetics.

LogP Lipophilicity Bioavailability XLogP3

Thermal Stability Differentiation: Predicted Melting Point vs. 3-Chloro Analog

N'-(2-chloropropanoyl)benzohydrazide exhibits a predicted melting point of 186.04°C [1]. While direct experimental melting point data for the closest analog 3-chloro-N'-(2-chloropropanoyl)benzohydrazide (CAS 923673-51-2) is not publicly available, the presence of an additional chlorine substituent on the phenyl ring in the analog introduces a higher molecular weight (261.10 g/mol vs. 226.66 g/mol) and increased intermolecular forces (dipole-dipole, potential halogen bonding) that are class-level known to elevate melting points relative to the unsubstituted parent . The target compound's moderate predicted melting point supports facile handling and recrystallization at ambient laboratory conditions.

Melting point Thermal stability Crystallinity Purification

Reactivity Profile: Nucleophilic Substitution at 2-Chloropropanoyl Moiety

The 2-chloropropanoyl group in N'-(2-chloropropanoyl)benzohydrazide contains a chlorine atom at the alpha position relative to the carbonyl, rendering it susceptible to nucleophilic substitution reactions (SN2-type) with amines, thiols, and other nucleophiles . This reactivity is distinct from that of non-halogenated analogs such as N'-benzoylbenzohydrazide, which lacks the leaving group and therefore cannot undergo this class of substitution reactions. Compared to the 2-bromopropanoyl analog, the chloro derivative is expected to exhibit slower substitution kinetics but greater stability toward hydrolysis under mild aqueous conditions, a balance that is advantageous for stepwise synthetic sequences.

Nucleophilic substitution Electrophilicity Synthetic intermediate Derivatization

Commercial Availability and Purity Specification: N'-(2-Chloropropanoyl)benzohydrazide vs. Fluorinated Analog

N'-(2-chloropropanoyl)benzohydrazide is commercially available from multiple suppliers including Santa Cruz Biotechnology, Leyan, and Enamine, with specified purity of 95% or higher and transparent pricing [1]. In contrast, the 3-fluorobenzohydrazide analog (CAS 1803587-73-6) is reported with significantly higher procurement costs—approximately $557 per gram versus $208 per gram for the target compound—and more limited supplier options [2]. This price differential reflects the synthetic complexity of fluorine incorporation and lower commercial demand, translating to longer lead times and minimum order constraints for the fluorinated analog.

Commercial availability Purity Pricing Supply chain

Hydrazide Core Reactivity: Condensation with Carbonyls for Heterocycle Synthesis

The benzohydrazide core of N'-(2-chloropropanoyl)benzohydrazide retains the characteristic reactivity of hydrazides to undergo condensation with aldehydes or ketones to form hydrazones, and can be cyclized to yield 1,3,4-oxadiazoles and other five-membered heterocycles [1]. While specific kinetic data for this compound are not reported, benzohydrazide derivatives as a class have demonstrated in vitro antibacterial and antifungal activities in recent studies, with zone of inhibition values ranging from 12–34 mm against C. albicans and Gram-positive bacterial strains depending on the specific substituent pattern [2]. The presence of the 2-chloropropanoyl group provides an additional site for structural elaboration that can be exploited in parallel library synthesis without altering the core hydrazide functionality.

Hydrazide Hydrazone formation Heterocycle synthesis 1,3,4-Oxadiazole

N'-(2-Chloropropanoyl)benzohydrazide: Optimal Research and Industrial Application Scenarios Based on Evidence


Early-Stage Medicinal Chemistry: Hit-to-Lead Optimization for Antimicrobial or Anticancer Programs

Based on its hydrazide core, which is a privileged scaffold in antimicrobial and anticancer drug discovery , and its lower molecular weight relative to substituted analogs (226.66 g/mol vs. 240–244 g/mol) [1], N'-(2-chloropropanoyl)benzohydrazide is a cost-effective starting point for synthesizing focused libraries of hydrazone or oxadiazole derivatives. Its commercial availability at ≥95% purity from multiple vendors at $208/g enables high-throughput analoging with reduced supply chain risk. The 2-chloropropanoyl group provides a modifiable handle for introducing diversity at a late stage , while the lower lipophilicity relative to fluorinated analogs [2] may improve aqueous solubility in biochemical assay formats.

Synthetic Methodology Development: Bifunctional Building Block for Sequential Derivatization

The presence of both a hydrazide and an alpha-chloro carbonyl functionality in N'-(2-chloropropanoyl)benzohydrazide allows for orthogonal reaction sequences . Researchers can first exploit hydrazide condensation with aldehydes or ketones to install one diversity element, followed by nucleophilic substitution of the chlorine atom with amines, thiols, or other nucleophiles to introduce a second modification. This bifunctionality is not present in simpler benzohydrazides like N'-benzoylbenzohydrazide, which lacks the electrophilic halogen handle . The moderate predicted melting point (186.04°C) [1] facilitates purification by recrystallization, streamlining the workflow for methodology development and scope demonstration studies.

Academic Research and Teaching Laboratories: Budget-Constrained Scaffold Exploration

With a per-gram cost approximately 2.7-fold lower than its 3-fluorobenzohydrazide analog , N'-(2-chloropropanoyl)benzohydrazide enables undergraduate and graduate research groups to perform multistep syntheses, biological screening, and SAR studies without exceeding typical grant or departmental budgets. The compound is available in flexible quantities from 50mg to 10g [1], accommodating both pilot-scale experiments and more extensive synthetic campaigns. Its well-defined purity specification (≥95%) ensures reproducibility across experiments, while its room-temperature storage condition eliminates the need for specialized cold-chain logistics, reducing laboratory overhead.

Custom Synthesis and Contract Research: Intermediate for Heterocyclic Library Production

For CROs and custom synthesis providers, N'-(2-chloropropanoyl)benzohydrazide serves as a versatile intermediate for generating 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles—heterocyclic classes with demonstrated bioactivity in antimicrobial and enzyme inhibition assays [1]. The compound's reactivity at two distinct sites (hydrazide NH2 and alpha-chloro carbon) allows for the production of diverse chemical libraries from a single, commercially available precursor. The established supplier network and transparent pricing reduce procurement friction for project initiation, while the compound's synthetic accessibility—synthesized from benzohydrazide and 2-chloropropanoyl chloride —offers the option of in-house scale-up if larger quantities are required.

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